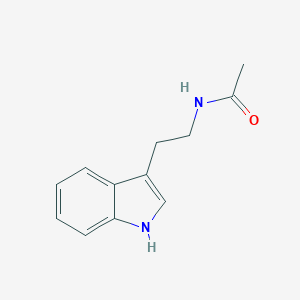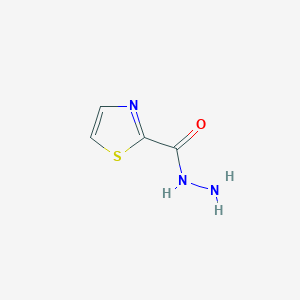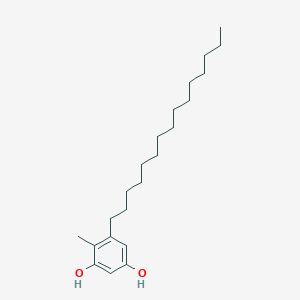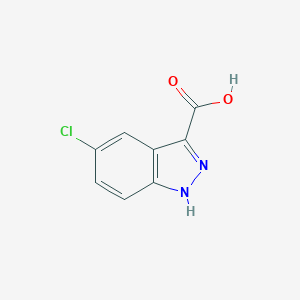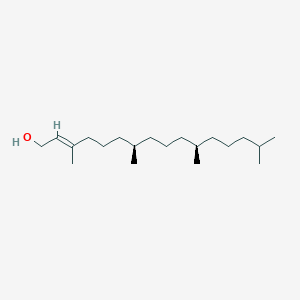
Phytol
Overview
Description
Phytol is an acyclic diterpene alcohol that is a significant component of chlorophyll. It is commonly used as a precursor in the synthesis of vitamins E and K1, and it also finds applications in the fragrance industry, cosmetics, shampoos, toilet soaps, and detergents . This compound is known for its anti-inflammatory and metabolic properties .
Mechanism of Action
Target of Action
Phytol, a naturally occurring diterpene molecule, is primarily targeted towards metabolic and inflammatory diseases . It has been suggested to have both metabolic properties as well as potent anti-inflammatory effects . This compound enhances the activity of natural killer cells that detect and remove cancer cells and promotes macrophage functions in immunity .
Mode of Action
This compound interacts with its targets through various mechanisms. It suppresses the expression of P-glycoprotein (P-gp) via NF-κB inhibition . This compound also inhibits oxidative stress-induced senescence of HaCaT keratinocytes .
Biochemical Pathways
This compound affects several biochemical pathways. It is a component of chlorophyll and can be phosphorylated to phytyl-phosphate and phytyl-diphosphate, the substrate for tocopherol (vitamin E) synthesis . This compound derived from chlorophyll degradation in plants is metabolized via phytenal .
Pharmacokinetics
It is known that intake of this compound efficiently increases the concentration of phytanic acid in the circulation as well as in organs . More research is needed to fully understand the ADME properties of this compound.
Result of Action
This compound has demonstrated anticancer and immune-enhancing effects . It enhances the activity of natural killer cells that detect and remove cancer cells and promotes macrophage functions in immunity . It also inhibits oxidative stress-induced senescence of HaCaT keratinocytes .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. It is known that environmental factors play a critical role in determining growth and development of plants , and these factors could potentially influence the production and action of this compound. More research is needed to fully understand the influence of environmental factors on the action of this compound.
Biochemical Analysis
Biochemical Properties
Phytol interacts with various enzymes, proteins, and other biomolecules. It is used as a precursor for the manufacture of synthetic forms of vitamin E and vitamin K1 . It has been suggested to have both metabolic properties as well as potent anti-inflammatory effects .
Cellular Effects
This compound has demonstrated anticancer and immune-enhancing effects . It enhances the activity of natural killer cells that detect and remove cancer cells and promotes macrophage functions in immunity . It also has been reported to suppress certain carcinoma cells and block cell survival genes .
Molecular Mechanism
This compound exerts its effects at the molecular level through various mechanisms. It is hypothesized that this compound degradation in plants might involve its oxidation into the long-chain aldehyde phytenal . This suggests that this compound interacts with the GABAergic system to produce sedative and anxiolytic activities .
Temporal Effects in Laboratory Settings
This compound shows changes in its effects over time in laboratory settings. For instance, this compound pretreatment suppressed H2O2-induced inflammation in a concentration-dependent manner . It also reduced H2O2-induced senescence in a concentration-dependent manner .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. For instance, in a study where mice were treated with this compound at doses of 25, 50, and 75 mg/kg, it was found that this compound significantly reduced the viability and rate of division in S-180 and HL-60 cells .
Metabolic Pathways
This compound is involved in various metabolic pathways. It is a component of chlorophyll and during leaf senescence, large amounts of this compound are released by chlorophyll degradation . It is then metabolized via phytenal .
Subcellular Localization
This compound is localized in various subcellular compartments. For instance, when fused with GFP at the N-terminus, the AD1, AD6, DODA1, and 5GT were targeted to almost the same subcellular compartments: nucleus, cytoplasm, and chloroplasts .
Preparation Methods
Synthetic Routes and Reaction Conditions: Phytol can be synthesized through various methods. One common method involves the hydrolysis of chlorophyll, which releases this compound as a byproduct . Another method involves the chemical synthesis starting from acetylene and acetone, which undergo a series of reactions to produce this compound .
Industrial Production Methods: Industrially, this compound is often extracted from natural sources such as green plants. For example, it can be extracted from Hydrilla verticillata using ultrasonic-assisted extraction with ethanol as a solvent . The extract is then purified using column chromatography to isolate this compound .
Chemical Reactions Analysis
Phytol undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to produce phytanic acid, which is a significant metabolic product.
Reduction: Reduction of this compound can yield dihydrothis compound.
Dehydration: Dehydration of this compound can produce neophytadiene.
Substitution: this compound can undergo substitution reactions to form various derivatives used in different applications.
Common reagents and conditions used in these reactions include high-temperature water for dehydration and specific enzymes for oxidation . Major products formed from these reactions include phytanic acid, neophytadiene, and dihydrothis compound .
Scientific Research Applications
Phytol has a wide range of scientific research applications:
Chemistry: this compound is used as a precursor in the synthesis of vitamins E and K1.
Biology: It is studied for its role in the metabolism of chlorophyll and its conversion to phytanic acid.
Medicine: this compound has been shown to have anti-inflammatory, antioxidant, and antimicrobial properties.
Industry: this compound is used in the fragrance industry, cosmetics, shampoos, toilet soaps, and detergents.
Comparison with Similar Compounds
Phytol is unique due to its wide range of biological activities and its role as a precursor for essential vitamins. Similar compounds include:
Phytanic Acid: A metabolic product of this compound with similar biological activities.
Neophytadiene: A dehydration product of this compound with applications in the fragrance industry.
This compound stands out due to its versatility and the breadth of its applications in different fields.
Properties
CAS No. |
150-86-7 |
|---|---|
Molecular Formula |
C20H40O |
Molecular Weight |
296.5 g/mol |
IUPAC Name |
(7R,11R)-3,7,11,15-tetramethylhexadec-2-en-1-ol |
InChI |
InChI=1S/C20H40O/c1-17(2)9-6-10-18(3)11-7-12-19(4)13-8-14-20(5)15-16-21/h15,17-19,21H,6-14,16H2,1-5H3/t18-,19-/m1/s1 |
InChI Key |
BOTWFXYSPFMFNR-RTBURBONSA-N |
SMILES |
CC(C)CCCC(C)CCCC(C)CCCC(=CCO)C |
Isomeric SMILES |
C[C@@H](CCC[C@@H](C)CCCC(=CCO)C)CCCC(C)C |
Canonical SMILES |
CC(C)CCCC(C)CCCC(C)CCCC(=CCO)C |
Appearance |
Oil |
boiling_point |
202.00 to 204.00 °C. @ 10.00 mm Hg |
density |
0.847-0.863 |
melting_point |
< 25 °C |
Key on ui other cas no. |
150-86-7 7541-49-3 |
physical_description |
Colourless to yellow viscous liquid; Faint floral aroma |
Pictograms |
Irritant; Environmental Hazard |
solubility |
Practically insoluble to insoluble in water Soluble (in ethanol) |
Synonyms |
3,7R,11R,15-tetramethyl-2E-hexadecen-1-ol |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
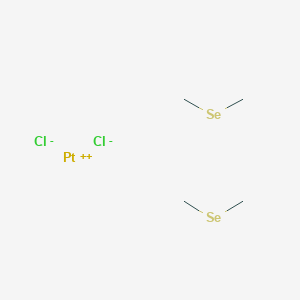
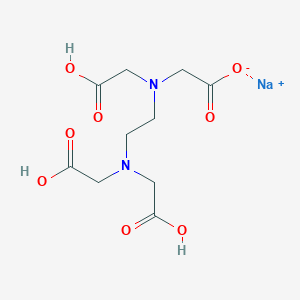
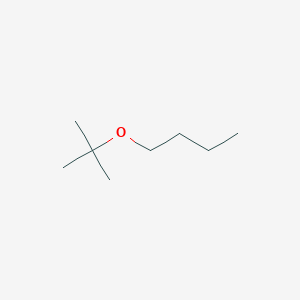
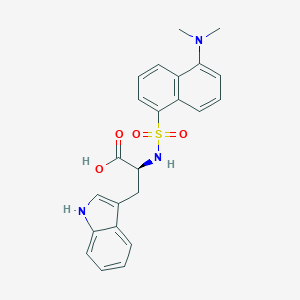
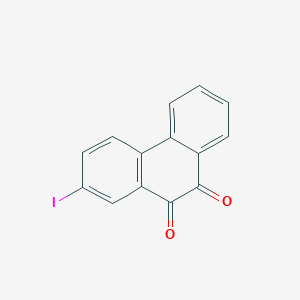

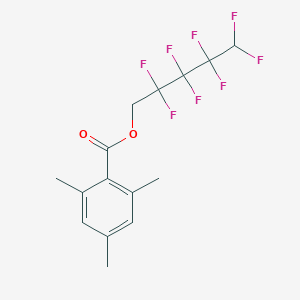
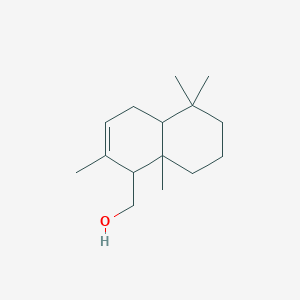
![[(2R,3S,4S,5S,6S)-4,5-Diacetyloxy-6-methoxy-2-methyloxan-3-yl] acetate](/img/structure/B93939.png)
